2-Formyl-4-(tributylstannyl)thiazole
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Overview
Description
2-Formyl-4-(tributylstannyl)thiazole is a chemical compound with the molecular formula C16H29NOSSn and a molecular weight of 402.19 g/mol It is characterized by the presence of a thiazole ring substituted with a formyl group at the 2-position and a tributylstannyl group at the 4-position
Mechanism of Action
Target of Action
It’s known that this compound is used as a reagent for the arylation of thiazole by stille cross-coupling , which suggests that it may interact with thiazole-containing proteins or enzymes.
Mode of Action
It’s known to participate in stille cross-coupling reactions , a powerful method for forming carbon-carbon bonds. This suggests that the compound may interact with its targets by forming new bonds, potentially altering the targets’ structure and function.
Result of Action
Given its role in Stille cross-coupling reactions , it may induce structural changes in its targets, potentially affecting their function.
Action Environment
The action of 2-Formyl-4-(tributylstannyl)thiazole can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored in a refrigerated environment . Additionally, its handling requires the use of a chemical fume hood, suggesting that it may be sensitive to open air or moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-4-(tributylstannyl)thiazole typically involves the reaction of 2-formylthiazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-4-(tributylstannyl)thiazole can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalyst, aryl or vinyl halides.
Major Products Formed:
Oxidation: 2-Carboxy-4-(tributylstannyl)thiazole.
Reduction: 2-Hydroxymethyl-4-(tributylstannyl)thiazole.
Substitution: Various aryl or vinyl thiazole derivatives.
Scientific Research Applications
2-Formyl-4-(tributylstannyl)thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound can be used to synthesize such biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Formylthiazole: Lacks the tributylstannyl group, making it less versatile in cross-coupling reactions.
4-(Tributylstannyl)thiazole: Lacks the formyl group, limiting its reactivity in oxidation and reduction reactions.
2-Tributylstannylthiazole: Similar structure but without the formyl group, affecting its overall reactivity and applications.
Uniqueness: 2-Formyl-4-(tributylstannyl)thiazole is unique due to the presence of both the formyl and tributylstannyl groups, allowing it to participate in a wider range of chemical reactions compared to its similar counterparts. This dual functionality makes it a valuable intermediate in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
4-tributylstannyl-1,3-thiazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNXZUKRZWHDGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NOSSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586025 |
Source
|
Record name | 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231278-14-1 |
Source
|
Record name | 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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